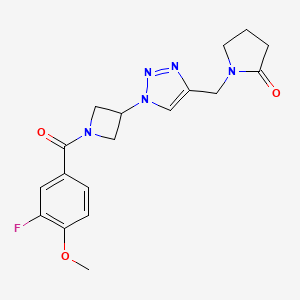

1-((1-(1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1-(1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a fluoro-methoxybenzoyl group, an azetidinyl ring, a triazole ring, and a pyrrolidinone moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one typically involves multiple steps:

Formation of the 3-fluoro-4-methoxybenzoyl intermediate:

Synthesis of the azetidin-3-yl intermediate: This involves the formation of the azetidine ring, which is a four-membered nitrogen-containing ring.

Coupling with the triazole ring: The azetidin-3-yl intermediate is then coupled with a triazole ring through a cycloaddition reaction.

Formation of the final compound: The triazole intermediate is then coupled with a pyrrolidinone moiety to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

1-((1-(1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

Structural Overview

The compound is characterized by:

- Azetidine ring : Provides a stable framework for further functionalization.

- Triazole moiety : Enhances biological activity and stability.

- Fluoro and methoxy substituents : Improve reactivity and interaction with biological targets.

Medicinal Chemistry Applications

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial and antifungal properties. Its unique structure allows it to interact with molecular targets involved in bacterial cell wall synthesis, potentially leading to effective treatments against resistant strains.

- Anti-inflammatory Properties : Research indicates that derivatives of this compound may modulate inflammatory pathways, offering potential therapeutic benefits in treating conditions like arthritis or chronic inflammation.

- Cancer Treatment : The triazole component has been associated with anticancer activity by inhibiting specific enzymes involved in tumor growth. Ongoing studies are aimed at elucidating the exact mechanisms of action and the compound's efficacy against various cancer cell lines .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : Its functional groups facilitate the creation of more complex organic compounds through various reactions such as coupling and cyclization.

- Development of New Synthetic Methodologies : Researchers are exploring innovative synthetic routes that utilize this compound to enhance yield and efficiency in producing related chemical entities .

Material Science Applications

The unique properties of this compound make it a candidate for material science applications:

- Development of Novel Materials : The structural characteristics may lead to materials with specific electronic or optical properties, useful in developing sensors or advanced coatings .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of 1-((1-(1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one against standard bacterial strains. Results indicated a notable reduction in bacterial growth compared to control groups, suggesting its potential as a new antibacterial agent .

Case Study 2: Anti-cancer Activity

In vitro studies on cancer cell lines demonstrated that the compound inhibited proliferation significantly. Further analysis revealed that it induced apoptosis through mitochondrial pathways, highlighting its potential for cancer therapy development .

Mecanismo De Acción

The mechanism of action of 1-((1-(1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

1-(1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazole: Lacks the pyrrolidinone moiety.

1-(1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine: Lacks the ketone group in the pyrrolidinone ring.

Uniqueness

The presence of the pyrrolidinone moiety in 1-((1-(1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one may confer unique biological properties compared to similar compounds. This structural feature could influence the compound’s binding affinity, specificity, and overall biological activity.

Actividad Biológica

The compound 1-((1-(1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.

Structure

The compound features a complex structure that includes:

- Azetidine ring

- Triazole moiety

- Pyrrolidinone structure

- Fluoro and methoxy substituents on the benzoyl group

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀FN₅O₃ |

| Molecular Weight | 373.4 g/mol |

| CAS Number | 2034545-67-8 |

Antimicrobial Properties

Preliminary studies indicate that the compound exhibits significant antibacterial and antifungal activities. Its unique structure allows it to interact with various molecular targets, potentially inhibiting enzymes critical for bacterial cell wall synthesis, leading to its antibacterial effects .

The proposed mechanism of action includes:

- Inhibition of Enzyme Activity: The compound may bind to specific enzymes, preventing substrate access and disrupting metabolic pathways essential for microbial survival.

- Modulation of Receptor Functions: Interaction with receptors could lead to altered signaling pathways, enhancing its therapeutic potential in treating infections .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. The results indicated a notable decrease in bacterial growth at varying concentrations, suggesting its potential as a therapeutic agent in combating resistant bacterial infections .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of related compounds showed that modifications to the azetidine and triazole moieties significantly influenced biological activity. For instance, variations in substituents led to enhanced potency against specific pathogens, underscoring the importance of structural optimization in drug design .

Study 3: In Vivo Studies

In vivo assessments demonstrated that the compound exhibited low toxicity while maintaining effective antimicrobial properties. Animal models treated with the compound showed significant recovery from infections without adverse side effects .

Propiedades

IUPAC Name |

1-[[1-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O3/c1-27-16-5-4-12(7-15(16)19)18(26)23-10-14(11-23)24-9-13(20-21-24)8-22-6-2-3-17(22)25/h4-5,7,9,14H,2-3,6,8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNUYDARYZQFSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.